

Odapipam: A Technical Guide to its Pharmacology and Toxicology

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Odapipam (NNC-756) is a selective dopamine D1 receptor antagonist belonging to the benzazepine class of compounds. It was investigated as a potential antipsychotic agent but was never commercially marketed. This document provides a comprehensive overview of the available pharmacological and toxicological data on **odapipam**, with a focus on its mechanism of action, receptor binding profile, and clinical observations. Due to the discontinuation of its development, publicly available preclinical pharmacokinetic and comprehensive toxicology data are limited. This guide synthesizes the accessible information to serve as a resource for researchers and professionals in the field of drug development.

Pharmacology Mechanism of Action

Odapipam is a potent and selective antagonist of the dopamine D1 receptor.[1] The dopamine D1 receptor is a G protein-coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, **odapipam** inhibits the downstream signaling cascade initiated by dopamine. This mechanism was thought to be a potential avenue for the treatment of schizophrenia.[1]

Pharmacodynamics



In VitroBinding Affinities

Odapipam exhibits high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 receptor, demonstrating its selectivity. It also shows a notable affinity for the serotonin 5-HT2 receptor.[1]

Receptor	Binding Affinity (Ki, nM)
Dopamine D1	0.17[2]
Dopamine D2	942[2]
Serotonin 5-HT2	4.5
Table 1: In Vitro Receptor Binding Affinities of Odapipam	

In VivoAnimal Studies

Preclinical studies in rats demonstrated that **odapipam** potently inhibits the in vivo binding of a radiolabeled D1 antagonist, confirming its engagement with the D1 receptor in a living system. Furthermore, it was shown to block D1 receptor-mediated rotational behavior in a rat model of Parkinson's disease, without affecting D2 receptor-mediated rotation. This provides further evidence of its selective D1 antagonist activity in vivo.

Pharmacokinetics (Human)

A study in healthy male volunteers using positron emission tomography (PET) provided insights into the pharmacokinetics of **odapipam** after a single oral dose of 80 mg. The study measured the occupancy of central D1 dopamine receptors over time.



Time Post-Dose	Mean D1 Receptor Occupancy in Putamen (%)
1.5 hours	62.7
7.5 hours	35.3
Table 2: Mean Dopamine D1 Receptor Occupancy in Healthy Volunteers After a Single 80 mg Oral Dose of Odapipam	

A hyperbolic relationship was observed between the serum concentration of **odapipam** and D1 receptor occupancy, with a reported Ki value of 6.4 ng/mL.

Note: Comprehensive preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models are not readily available in the public domain.

Toxicology

Detailed preclinical toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available for **odapipam**. The information below is derived from observations in a long-term study in monkeys and a human Phase 1 clinical trial.

Preclinical Safety

A long-term study in monkeys indicated that **odapipam** was associated with sedation and mild bradykinesia (a slowing of movement). Notably, **odapipam** did not induce dystonia (involuntary muscle contractions) and had a lower propensity to cause oral dyskinesia compared to the D2 antagonist raclopride.

Clinical Safety and Tolerability

In a Phase 1 study involving healthy male volunteers who received a single 80 mg oral dose, the following adverse effects were reported at the time of peak serum concentrations:

- Restlessness (akathisia): Observed in two out of three subjects.
- Nausea: Observed in one out of three subjects.



These findings suggest that at a dose sufficient to achieve high D1 receptor occupancy, **odapipam** can produce notable central nervous system and gastrointestinal side effects.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on the information provided in the available scientific literature.

In VitroReceptor Binding Assay (General Methodology)

The binding affinity of **odapipam** to dopamine D1 and D2 receptors and serotonin 5-HT2 receptors was likely determined using a competitive radioligand binding assay. A general protocol for such an assay would involve:

- Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue (e.g., rat striatum for dopamine receptors).
- Incubation: Incubation of the membrane preparation with a specific radioligand for the receptor (e.g., [3H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (odapipam).
- Separation: Separation of the bound and free radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: The concentration of odapipam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

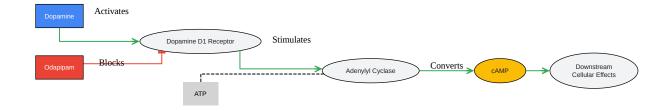
Human PET Study for D1 Receptor Occupancy

The study to determine central D1-dopamine receptor occupancy in humans likely followed this general workflow:



- Radioligand Administration: Intravenous injection of a D1 receptor-specific radioligand, such as [11C]SCH 23390, into the study participants.
- PET Scanning: Dynamic scanning of the brain using a PET scanner to measure the distribution and binding of the radioligand in different brain regions, particularly the putamen.
- Baseline Scan: A baseline PET scan is performed without the administration of **odapipam**.
- Odapipam Administration: A single oral dose of 80 mg of odapipam is administered.
- Post-Dose Scans: PET scans are repeated at specific time points after odapipam
 administration (e.g., 1.5 and 7.5 hours) to measure the displacement of the radioligand by
 odapipam.
- Data Analysis: The reduction in radioligand binding after odapipam administration is used to calculate the percentage of D1 receptor occupancy.

Visualizations Signaling Pathway

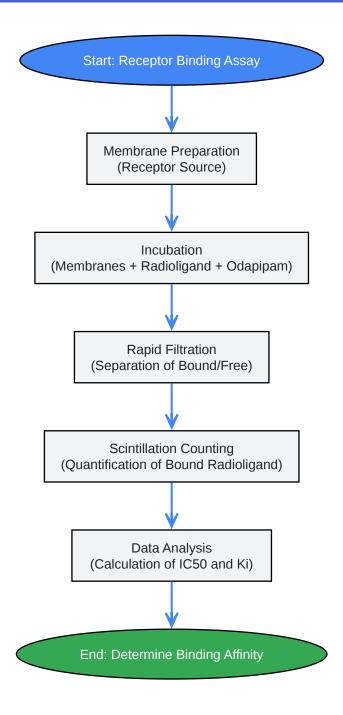


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Odapipam's antagonistic action on the D1 receptor signaling pathway.

Experimental Workflow





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Generalized workflow for an in vitro receptor binding assay.

Conclusion

Odapipam is a well-characterized selective dopamine D1 receptor antagonist in terms of its in vitro receptor binding profile. The available human data from a Phase 1 PET study provides valuable information on its ability to occupy central D1 receptors after oral administration and



highlights potential dose-limiting side effects such as akathisia and nausea. However, a comprehensive understanding of its preclinical pharmacokinetic and toxicological profile is hampered by the limited availability of public data, a consequence of its discontinued development. This guide provides a consolidation of the accessible scientific information on **odapipam**, which may be of value to researchers investigating D1 receptor pharmacology or the history of antipsychotic drug development. Further research would be necessary to fully elucidate the preclinical safety and disposition of this compound.

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References

- 1. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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